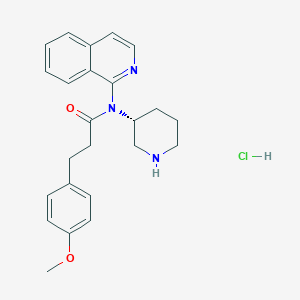

R-IMPP Hydrochloride

Beschreibung

Eigenschaften

CAS-Nummer |

2173005-10-0 |

|---|---|

Molekularformel |

C24H28ClN3O2 |

Molekulargewicht |

425.96 |

IUPAC-Name |

N-isoquinolin-1-yl-3-(4-methoxyphenyl)-N-[(3R)-piperidin-3-yl]propanamide;hydrochloride |

InChI |

InChI=1S/C24H27N3O2.ClH/c1-29-21-11-8-18(9-12-21)10-13-23(28)27(20-6-4-15-25-17-20)24-22-7-3-2-5-19(22)14-16-26-24;/h2-3,5,7-9,11-12,14,16,20,25H,4,6,10,13,15,17H2,1H3;1H/t20-;/m1./s1 |

InChI-Schlüssel |

OSIRDWNTKGVIOE-VEIFNGETSA-N |

SMILES |

COC1=CC=C(C=C1)CCC(=O)N(C2CCCNC2)C3=NC=CC4=CC=CC=C43.Cl |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

R-IMPP Hydrochloride; R IMPP Hydrochloride; RIMPP Hydrochloride; R-IMPP HCl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

R-IMPP Hydrochloride: Technical Guide & Properties Profile

Executive Summary

R-IMPP hydrochloride (also identified as PF-00932239 ) is a first-in-class, orally bioavailable small molecule that inhibits the translation of Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) . Unlike monoclonal antibodies (e.g., evolocumab) that sequester circulating PCSK9, R-IMPP acts intracellularly by selectively stalling the human 80S ribosome during the elongation phase of PCSK9 protein synthesis.

This guide details the physicochemical properties, unique ribosomal stalling mechanism, and validated experimental protocols for R-IMPP hydrochloride, designed for researchers investigating lipid metabolism and novel RNA-targeted small molecule therapeutics.

Part 1: Chemical Identity & Structural Analysis

R-IMPP is a piperidine-isoquinoline derivative. The hydrochloride salt form is utilized to improve aqueous solubility and stability for biological assays.

Physicochemical Profile

| Property | Data |

| Common Name | R-IMPP (HCl) |

| Synonyms | PF-00932239; PF-932239 |

| IUPAC Name | (R)-N-(isoquinolin-1-yl)-3-(4-methoxyphenyl)-N-(piperidin-3-yl)propanamide hydrochloride |

| CAS Number | 2173005-10-0 (HCl salt); 2133832-83-2 (Free base) |

| Molecular Formula | C₂₄H₂₈ClN₃O₂ |

| Molecular Weight | 425.96 g/mol |

| Appearance | Light yellow to yellow solid |

| Solubility | DMSO: ≥ 100 mg/mL (234 mM); Water: Insoluble (requires co-solvents) |

| Storage | -20°C (Powder, 2 years); -80°C (In solvent, 6 months) |

Structural Significance

The molecule features a chiral piperidine ring (R-enantiomer) which is critical for binding affinity. The isoquinoline moiety is believed to interact with specific rRNA residues within the ribosome exit tunnel, while the methoxyphenyl linker provides the correct spatial orientation to interact with the nascent PCSK9 peptide chain.

Part 2: Pharmacological Profile & Mechanism of Action

Core Mechanism: Selective Ribosome Stalling

R-IMPP operates via a highly specific mechanism known as transcript-dependent translation inhibition . It does not inhibit general protein synthesis. Instead, it binds to the exit tunnel of the human 80S ribosome.

-

Binding: R-IMPP binds to the ribosome only when specific amino acid sequences (present in the N-terminal region of PCSK9) are being polymerized.

-

Stalling: The presence of the small molecule in the exit tunnel, combined with the specific geometry of the nascent PCSK9 peptide, induces a steric clash or conformational change that halts the ribosome.

-

Degradation: The stalled ribosome-mRNA complex triggers cellular quality control mechanisms (likely No-Go Decay), leading to the degradation of the PCSK9 mRNA and the nascent peptide.

-

Outcome: Reduced intracellular and secreted PCSK9 levels

Reduced degradation of LDL Receptors (LDLR)

Signaling Pathway Visualization

The following diagram illustrates the interference of R-IMPP in the PCSK9 synthesis pathway.

Caption: R-IMPP intercepts the PCSK9 mRNA-Ribosome complex, inducing stalling and subsequent degradation, thereby preserving surface LDLR.

Selectivity Data

-

Ribosome Specificity: Binds human 80S ribosomes; does not bind bacterial (E. coli) ribosomes.[1][2]

-

Proteome Selectivity: In ribosome profiling studies, R-IMPP (and its analog PF-06446846) showed stalling on PCSK9 transcripts with negligible impact on the global proteome, making it a highly selective chemical probe.

Part 3: Experimental Handling & Protocols

Solubilization & Stock Preparation

Critical Note: R-IMPP HCl is hygroscopic. Allow the vial to equilibrate to room temperature before opening to prevent moisture absorption.

-

Stock Solution (In Vitro): Dissolve in 100% DMSO to a concentration of 10–50 mM .

-

Protocol: Add DMSO, vortex for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

-

-

Working Solution (In Vivo): R-IMPP requires a co-solvent system for animal dosing (IP or Oral).

In Vitro Assay: PCSK9 Inhibition in HepG2 Cells

This protocol validates the activity of R-IMPP by measuring secreted PCSK9 and LDL uptake.

Materials:

-

HepG2 cells (human hepatoma line).

-

Lipoprotein Deficient Serum (LPDS).

-

Fluorescently labeled LDL (e.g., Dil-LDL).

-

PCSK9 ELISA Kit.

Workflow:

-

Seeding: Plate HepG2 cells in DMEM + 10% FBS. Allow to adhere overnight.

-

Starvation: Switch to DMEM + 5% LPDS for 24 hours to upregulate LDLR and PCSK9 expression.

-

Treatment: Treat cells with R-IMPP (0.1 µM – 10 µM) for 24 hours.

-

Readout 1 (Secretion): Collect supernatant. Analyze via PCSK9 ELISA.

-

Expected IC50: ~2–5 µM.

-

-

Readout 2 (Function): Incubate cells with Dil-LDL (10 µg/mL) for 4 hours. Wash and measure fluorescence.

-

Expected Result: Dose-dependent increase in cellular fluorescence (LDL uptake).

-

Experimental Decision Tree

Use this workflow to determine the appropriate preparation method based on your application.

Caption: Decision matrix for R-IMPP solubilization. In vivo formulation requires specific co-solvents to prevent precipitation.

Part 4: Scientific Integrity & References[8][9]

Causality & Interpretation

When using R-IMPP, researchers must distinguish between transcriptional and translational effects.

-

qPCR vs. Western Blot: R-IMPP typically does not significantly lower PCSK9 mRNA levels (unless degradation is rapid) but drastically lowers PCSK9 protein levels. A discrepancy where mRNA is stable but protein is absent is the hallmark of this translation-stalling mechanism.

-

Toxicity Controls: Because R-IMPP targets the ribosome, high doses (>50 µM) may lose selectivity. Always run a cell viability assay (e.g., CellTiter-Glo) in parallel to ensure reduced PCSK9 is not due to general cytotoxicity.

References

-

Petersen, D., et al. (2016). Discovery of R-IMPP, a new anti-PCSK9 small molecule with a novel mechanism of action.[2] Cell Chemical Biology.

-

Lintner, N. G., et al. (2017). Structural basis for selective stalling of human ribosome nascent chain complexes by a drug-like molecule.[8] Nature.

-

MedChemExpress. (2024). R-IMPP Hydrochloride Product Datasheet & Solubility Protocol.

-

Nyrada Inc. (2022). A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo. Journal of Lipid Research.[9]

-

Li, W., et al. (2019). Cellular response to small molecules that selectively stall protein synthesis by the ribosome.[10][11] PLoS Biology.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. | BioWorld [bioworld.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. emulatebio.com [emulatebio.com]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Structural basis for selective stalling of human ribosome nascent chain complexes by a drug-like molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nyrada.com [nyrada.com]

- 10. Cellular response to small molecules that selectively stall protein synthesis by the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cellular response to small molecules that selectively stall protein synthesis by the ribosome | bioRxiv [biorxiv.org]

An In-Depth Technical Guide to the Enantiomers of IMPP: A Focus on the PCSK9 Translation Inhibitor, R-IMPP

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of N-(isoquinolin-1-yl)-3-(4-methoxyphenyl)-N-(piperidin-3-yl)propanamide (IMPP), with a primary focus on the pharmacologically active R-enantiomer, R-IMPP. R-IMPP has been identified as a novel small-molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) translation, a key regulator of cholesterol homeostasis. By targeting the 80S ribosome, R-IMPP presents a unique mechanism of action for lowering low-density lipoprotein cholesterol (LDL-C). This guide will delve into the distinct pharmacological profiles of the R- and S-enantiomers, the critical role of stereochemistry in their biological activity, and detailed experimental protocols for their separation and analysis.

Introduction: The Significance of Chirality in Drug Design

In the realm of pharmacology, the three-dimensional structure of a molecule is paramount. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different pharmacological and toxicological properties. This is due to the stereospecific nature of interactions with their biological targets, such as enzymes and receptors. The case of IMPP enantiomers serves as a salient example of this principle, where the R-configuration is crucial for its inhibitory activity on PCSK9 translation.

R-IMPP and S-IMPP: A Tale of Two Enantiomers

Chemical Structure and Stereochemistry

The chemical structure of IMPP features a chiral center at the 3-position of the piperidine ring. This gives rise to two enantiomers: (R)-N-(isoquinolin-1-yl)-3-(4-methoxyphenyl)-N-(piperidin-3-yl)propanamide (R-IMPP) and (S)-N-(isoquinolin-1-yl)-3-(4-methoxyphenyl)-N-(piperidin-3-yl)propanamide (S-IMPP).

R-IMPP

-

IUPAC Name: (R)-N-(isoquinolin-1-yl)-3-(4-methoxyphenyl)-N-(piperidin-3-yl)propanamide

-

CAS Number: 2133832-83-2

-

Molecular Formula: C24H27N3O2

-

Molecular Weight: 389.50 g/mol

S-IMPP

-

IUPAC Name: (S)-N-(isoquinolin-1-yl)-3-(4-methoxyphenyl)-N-(piperidin-3-yl)propanamide

-

Molecular Formula: C24H27N3O2

-

Molecular Weight: 389.50 g/mol

The spatial arrangement of the substituents around the chiral center dictates the molecule's interaction with its biological target.

Pharmacological Profile: A Study in Stereoselectivity

The primary pharmacological difference between R-IMPP and S-IMPP lies in their ability to inhibit PCSK9 translation.

R-IMPP:

R-IMPP has been identified as a potent inhibitor of PCSK9 secretion.[1] It functions by selectively targeting the human 80S ribosome to inhibit PCSK9 protein translation.[1] This leads to a reduction in circulating PCSK9 levels, which in turn increases the number of low-density lipoprotein receptors (LDL-R) on the surface of hepatocytes, enhancing the clearance of LDL-C from the bloodstream.[1]

S-IMPP:

While detailed pharmacological data for S-IMPP is not extensively published, it is understood to be significantly less active or inactive compared to the R-enantiomer in inhibiting PCSK9 translation. This difference in activity underscores the critical importance of the stereochemistry at the piperidine ring for effective binding to the ribosomal target and subsequent inhibition of protein synthesis.

Mechanism of Action: Targeting the Ribosome to Inhibit PCSK9 Translation

R-IMPP's mechanism of action represents a novel approach to lowering LDL-C. Instead of targeting the PCSK9 protein directly, like monoclonal antibodies, or its mRNA, like siRNAs, R-IMPP interferes with the synthesis of the PCSK9 protein itself.[1]

The stereospecific binding of R-IMPP to a particular site on the 80S ribosome is thought to induce a conformational change that stalls or prevents the translation of the PCSK9 mRNA transcript. The exact binding site and the precise molecular interactions that lead to this inhibition are areas of active research.

Experimental Protocols

Chiral Separation of R-IMPP and S-IMPP via High-Performance Liquid Chromatography (HPLC)

The separation of enantiomers is a critical step in their individual characterization and pharmacological evaluation. While a specific, validated method for IMPP is not publicly available, a general approach using a chiral stationary phase (CSP) is the standard in the field. Polysaccharide-based chiral columns are often effective for the separation of isoquinoline derivatives.[2]

Representative Protocol:

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

-

Chiral Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® series column (e.g., Chiralpak IA, IB, or IC).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized to achieve baseline separation. A small amount of an additive like diethylamine (DEA) may be necessary to improve peak shape for basic compounds like IMPP.

-

Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, usually between 20-40 °C, to ensure reproducibility.

-

Detection: UV detection at a wavelength where both enantiomers exhibit strong absorbance (e.g., around 230 nm or 280 nm).

-

Sample Preparation: Dissolve the racemic IMPP mixture in the mobile phase or a compatible solvent at a known concentration.

-

Method Development:

-

Start with a standard mobile phase composition (e.g., 90:10 hexane:isopropanol with 0.1% DEA).

-

Inject the racemic mixture and observe the chromatogram.

-

If separation is not achieved, systematically vary the ratio of the polar modifier. Increasing the polar modifier content generally decreases retention time.

-

Different polysaccharide-based columns should be screened to find the one that provides the best selectivity for the IMPP enantiomers.

-

Sources

Methodological & Application

cell culture assays using R-IMPP hydrochloride

Application Note: Functional Characterization of PCSK9 Inhibition using R-IMPP Hydrochloride

Part 1: Executive Summary & Disambiguation

Critical Disambiguation: This guide details protocols for R-IMPP (PF-00932239) , a selective small-molecule inhibitor of PCSK9 translation .[1]

-

Target: Human 80S Ribosome (Selective stalling on PCSK9 transcript).

-

Primary Application: Metabolic disease research (Hypercholesterolemia), Lipid metabolism, and Hepatocellular carcinoma studies.

-

Note: Do not confuse this compound with (R)-IMPP (Indanyl-1-methylethylamine), a 5-HT2A receptor agonist used in neuropsychiatric research. If your research concerns serotonin signaling, this is the incorrect protocol.

Abstract: R-IMPP is a first-in-class small molecule that reduces Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) levels not by inhibiting its catalytic activity, but by selectively stalling the ribosome during the translation of the PCSK9 protein. This application note provides a validated workflow for assessing R-IMPP efficacy in hepatocyte cell culture models (HepG2, Huh7), focusing on solubility management, PCSK9 secretion quantification, and functional LDL uptake assays.

Part 2: Mechanism of Action & Scientific Rationale[2][3]

Unlike monoclonal antibodies (e.g., Evolocumab) that bind circulating PCSK9, or siRNAs (e.g., Inclisiran) that degrade mRNA, R-IMPP utilizes a unique "ribosome stalling" mechanism. It binds to the 80S ribosome specifically when it is translating the PCSK9 N-terminal sequence, halting protein synthesis.

Therapeutic Consequence:

Reduced intracellular and secreted PCSK9

Figure 1: R-IMPP Signaling & Mechanism

Caption: R-IMPP intercepts PCSK9 synthesis at the ribosomal level, preventing LDLR degradation and restoring LDL uptake capacity.[1][3]

Part 3: Pre-Assay Preparation

Compound Profile:

-

MW: ~389.49 g/mol (Free base). Salt forms (HCl) will vary; check CoA.

-

Solubility: Insoluble in water. Soluble in DMSO (up to 70-100 mg/mL).

-

Stability: Hygroscopic. Store powder at -20°C. DMSO stocks are stable at -80°C for 6 months.

Protocol 1: Stock Solution Preparation

-

Calculate: Determine the mass required for a 10 mM stock solution.

-

Example: For 5 mg of R-IMPP (MW 389.49), add 1.28 mL of sterile DMSO.

-

-

Dissolve: Vortex vigorously. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

-

Aliquot: Dispense into light-protected amber tubes (50 µL aliquots) to avoid freeze-thaw cycles.

-

Working Solution: Dilute 10 mM stock 1:1000 in culture media to achieve 10 µM (0.1% DMSO final).

-

Note: Ensure final DMSO concentration in cell culture never exceeds 0.5%, as DMSO induces hepatocyte differentiation and can alter baseline lipid metabolism.

-

Part 4: Validated Experimental Protocols

Protocol A: PCSK9 Secretion Inhibition Assay (ELISA)

Objective: Quantify the reduction of secreted PCSK9 protein in hepatocyte supernatants.

Materials:

-

Cells: HepG2 or Huh7 cells.

-

Media: DMEM (High Glucose) + 10% Lipoprotein-Deficient Serum (LPDS) or FBS.

-

Expert Tip: Use LPDS to upregulate baseline PCSK9/LDLR expression, maximizing the dynamic range of the assay.

-

-

Reagent: R-IMPP (0.1 µM – 20 µM).

-

Kit: Human PCSK9 ELISA Kit (e.g., R&D Systems or Abcam).

Step-by-Step Workflow:

-

Seeding: Plate HepG2 cells at

cells/well in a 24-well plate. Incubate 24h to reach 70-80% confluency. -

Starvation (Optional but Recommended): Wash cells with PBS and switch to DMEM + 5% LPDS for 16h. This stresses cholesterol pathways and boosts PCSK9 transcription.

-

Treatment:

-

Remove starvation media.

-

Add fresh media containing R-IMPP dose-response curve (e.g., 0, 0.3, 1, 3, 10, 30 µM).

-

Control: Vehicle (0.1% DMSO) and Positive Control (Cycloheximide 10 µM - toxic, but validates detection limits).

-

-

Incubation: Incubate for 24 to 48 hours .

-

Rationale: R-IMPP inhibits synthesis. Pre-existing stored PCSK9 must be secreted before a drop is observed. 48h is optimal.

-

-

Collection:

-

Collect supernatant.[4] Centrifuge at 1000 x g for 5 min to remove debris.

-

Store at -80°C or proceed immediately to ELISA.

-

Normalization: Lyse the attached cells (RIPA buffer) and measure Total Protein (BCA) to normalize secreted PCSK9 (pg PCSK9 / mg cell protein).

-

-

Readout: Perform ELISA according to manufacturer instructions.

Expected Data:

| Treatment | Concentration (µM) | Normalized PCSK9 Secretion (% of Control) |

|---|---|---|

| Vehicle (DMSO) | 0 | 100% |

| R-IMPP | 0.3 | ~90% |

| R-IMPP | 1.0 | ~75% |

| R-IMPP | 3.0 | ~45% |

| R-IMPP | 10.0 | < 20% |

Protocol B: Functional LDL Uptake Assay

Objective: Confirm that PCSK9 reduction translates to physiological restoration of LDL clearance.

Materials:

-

Probe: Dil-LDL (1,1'-dioctadecyl-3,3,3',3'-tetramethyl-indocarbocyanine perchlorate labeled LDL) or pHrodo-Red-LDL.

-

Imaging: Fluorescence Microscope or High-Content Imager (e.g., CellInsight).

Step-by-Step Workflow:

-

Seeding: Plate Huh7 cells in a 96-well black/clear-bottom plate (

cells/well). -

Treatment: Treat with R-IMPP (10 µM) or Vehicle for 24h in DMEM + 10% LPDS.

-

Labeling:

-

Add Dil-LDL to the media at a final concentration of 10 µg/mL.

-

Incubate for 3-4 hours at 37°C.

-

-

Washing:

-

Wash cells 3x with cold PBS (removes surface-bound LDL, leaving only internalized LDL).

-

Fix with 4% Paraformaldehyde for 15 min.

-

-

Nuclei Counterstain: Stain with DAPI (1 µg/mL) for 5 min.

-

Quantification:

-

Measure Total Red Fluorescence Intensity per cell (normalized to DAPI count).

-

Figure 2: Experimental Workflow Diagram

Caption: Integrated workflow for assessing R-IMPP potency via secretion, protein expression, and functional uptake.

Part 5: Troubleshooting & Optimization

| Issue | Possible Cause | Corrective Action |

| High Cell Toxicity | DMSO concentration > 0.5% | Ensure DMSO stock is highly concentrated (10mM+) so the final volume added is negligible. |

| No Reduction in PCSK9 | Incubation time too short | Extend treatment to 48h. R-IMPP stops new synthesis; existing protein must clear first. |

| Low Signal in ELISA | Low baseline PCSK9 | Use Lipoprotein-Deficient Serum (LPDS) to upregulate baseline PCSK9 expression before treatment. |

| Precipitation | Aqueous shock | Do not add 100% DMSO stock directly to cold media. Dilute stock in a small volume of warm media first, then add to cells. |

Part 6: References

-

Petersen, D., et al. (2017).[5] Discovery of R-IMPP, a new anti-PCSK9 small molecule with a novel mechanism of action.[5] 253rd American Chemical Society National Meeting, San Francisco, CA.[5] Abstract MEDI 340.

-

Ahamad, J., et al. (2022).[6] Proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitors: An upcoming candidate for the management of hyperlipidemia. European Journal of Pharmacology, 916, 174655.

-

Blanchard, N., et al. (2019). Small molecule inhibitors of PCSK9: Challenges and opportunities.[5] Journal of Medicinal Chemistry, 62(21), 9369-9390.

-

Alannan, M., et al. (2020). Targeting PCSK9 and HMGCR to treat liver cancer.[7] Life Science Alliance, 3(10). (Demonstrates use of R-IMPP in migration assays).

-

TargetMol. (2023). R-IMPP Product Datasheet & Solubility Guide.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. nps.org.au [nps.org.au]

- 3. Regulation of PCSK9 Expression and Function: Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. | BioWorld [bioworld.com]

- 6. Mechanisms of action and therapeutic potential of PCSK9-regulating drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note: Intraperitoneal Injection Vehicle for R-IMPP Hydrochloride

[1]

Compound Identity: R-IMPP (HCl salt) Primary Target: PCSK9 Translation (Ribosome 80S interaction) CAS Number: 2173005-10-0 (HCl salt); 2133832-83-2 (Free base) Typical In Vivo Dose Range: 10 – 30 mg/kg (Mouse)[1]

Part 1: Physicochemical Context & Vehicle Selection[1][2]

The Solubility Challenge

R-IMPP functions by binding to the eukaryotic 80S ribosome to stall PCSK9 protein translation.[1][2][3] Despite the hydrochloride modification intended to improve solubility, the molecule retains significant lipophilicity.[1]

-

Risk: Dissolving R-IMPP HCl solely in Phosphate Buffered Saline (PBS) or Normal Saline (0.9% NaCl) often results in a solution that appears clear initially but precipitates upon contact with the physiological pH (7.[1]4) of the peritoneal fluid.[1]

-

Consequence: Precipitation in the peritoneum causes "depot effects," reducing peak plasma concentration (

) and causing local inflammation (peritonitis), which can confound metabolic data.[1]

Recommended Vehicle Formulation

To ensure a stable, homogeneous solution that withstands physiological dilution, a Co-Solvent System is recommended over pure aqueous buffers.[1]

| Component | Grade | Role | Final Concentration |

| DMSO | Sterile, Hybri-Max™ | Primary Solvent (Solubilizer) | 10% |

| PEG 300 | Low Molecular Weight | Co-solvent / Stabilizer | 40% |

| Tween 80 | Polysorbate 80 | Surfactant (Prevents precip.) | 5% |

| Saline | 0.9% NaCl (Sterile) | Diluent (Tonicity) | 45% |

Note on Toxicity: This vehicle (10/40/5/45) is well-tolerated in mice for sub-chronic dosing (daily for <14 days).[1] For chronic studies (>2 weeks), consider reducing DMSO to 5% if solubility permits.[1]

Part 2: Preparation Protocol

Materials Required[1][2][3][5][6][7][8][9][10]

-

R-IMPP HCl powder (Store at -20°C, desiccated).[1]

-

Dimethyl Sulfoxide (DMSO) – Anhydrous, ≥99.9%.[1]

-

Polyethylene Glycol 300 (PEG 300).[1]

-

Sterile Saline (0.9% NaCl).[1]

-

0.22 µm PES (Polyethersulfone) Syringe Filter.[1]

-

Vortex mixer and Sonicator.[1]

Step-by-Step Formulation (Example: 10 mL Preparation)

Target Concentration: 2 mg/mL (Suitable for a 20 mg/kg dose at 10 mL/kg injection volume).

-

Equilibration: Allow the R-IMPP HCl vial to warm to room temperature (RT) before opening to prevent moisture condensation.

-

Weighing: Weigh 20 mg of R-IMPP HCl into a sterile glass vial.

-

Primary Solubilization (The Critical Step):

-

Stabilization:

-

Dilution:

-

Slowly add 4.5 mL of Sterile Saline while swirling the vial.

-

Action: Invert gently to mix. Do not vortex vigorously at this stage to prevent frothing from the Tween 80.[1]

-

-

Sterilization:

Formulation Workflow Diagram

Caption: Step-by-step solubilization workflow ensuring the compound is fully dissolved in the organic phase before aqueous dilution.

Part 3: In Vivo Administration & Mechanism[1]

Injection Technique[1][5][6]

-

Volume: Standard 10 mL/kg (e.g., 200 µL for a 20g mouse).

-

Needle: 27G or 30G.[1]

-

Site: Lower right quadrant of the abdomen to avoid the cecum.[1]

-

Frequency: Typically once daily (QD).

Mechanism of Action Verification

R-IMPP is distinct from monoclonal antibodies (like Evolocumab) because it acts intracellularly at the translation level.[1]

Pharmacodynamic Pathway:

-

Targeting: Binds selectively to the 80S Ribosome.[1]

-

Effect: Stalls the translation of the PCSK9 transcript specifically.

-

Outcome: Reduced secretion of PCSK9 protein

Reduced degradation of LDL Receptors

Caption: R-IMPP mechanism of action. By inhibiting PCSK9 translation at the ribosome, the drug prevents LDLR degradation, enhancing cholesterol clearance.[1]

Part 4: Troubleshooting & Validation

Self-Validating the Protocol

Before injecting the entire cohort, perform a "Mock Dilution Test" :

-

Prepare 100 µL of the final solution.

-

Add it to 900 µL of warm (37°C) PBS in a clear tube.

-

Observation: If the solution turns milky or cloudy, the compound has precipitated.[1]

-

Fix: Increase DMSO concentration to 15% or decrease the drug concentration (e.g., from 2 mg/mL to 1 mg/mL).

-

Common Issues

| Symptom | Probable Cause | Solution |

| Cloudiness upon Saline addition | Drug crashed out of solution.[1] | Ensure DMSO/PEG are added before Saline.[1] Do not add Saline directly to the powder.[1] |

| Mice show writhing (pain) | pH is too high/low or DMSO is too concentrated.[1] | Check pH (aim for 6.5–7.5).[1] Ensure DMSO is ≤10%.[1][3] |

| Crystals in syringe | Temperature shock.[1] | Keep the solution at RT (20-25°C). Do not refrigerate the formulated solution before injection. |

References

-

Petersen, D. N., et al. (2016). "A Small-Molecule Anti-secretagogue of PCSK9 Targets the 80S Ribosome to Inhibit PCSK9 Protein Translation."[1] Cell Chemical Biology, 23(11), 1362-1371.[1][3]

-

Cayman Chemical. "Product Information: (R)-IMPP." Cayman Chemical Product Guidelines.

-

TargetMol. "R-IMPP Chemical Properties and Formulation." TargetMol Compound Libraries.

-

MedKoo Biosciences. "R-IMPP: Solubility and Formulation Data."[1] MedKoo Product Data.

Application Note: Optimized Protocol for R-IMPP Hydrochloride-Induced Head-Twitch Response (HTR) in Murine Models

This is a comprehensive Application Note and Protocol for the evaluation of R-IMPP hydrochloride (or any putative 5-HT2A agonist) using the Head-Twitch Response (HTR) assay.

Important Scientific Note: The nomenclature "R-IMPP" is currently associated in literature with a PCSK9 translation inhibitor (CAS: 2133832-83-2).[1] However, in the context of a Head-Twitch Response (HTR)—a behavioral proxy specific to 5-HT2A receptor activation (psychedelics)—it is highly probable that "R-IMPP" refers to a specific iodinated phenethylamine derivative (e.g., a structural analog of (R)-DOI ) or that you are screening the PCSK9 inhibitor for off-target CNS effects.

This protocol is designed to be compound-agnostic but optimized for 5-HT2A agonists . It includes a critical validation step using the selective antagonist M100907 to confirm that any observed response is indeed 5-HT2A-mediated.

Abstract & Scope

The Head-Twitch Response (HTR) is a rapid, paroxysmal rotational movement of the head mediated exclusively by the activation of 5-HT2A receptors in rodents.[2][3][4][5][6] It is the gold-standard preclinical assay for distinguishing hallucinogenic 5-HT2A agonists (e.g., LSD, DOI) from non-hallucinogenic agonists (e.g., lisuride). This protocol details the preparation, administration, and quantification of R-IMPP hydrochloride to assess its in vivo efficacy and potency at the 5-HT2A receptor.

Compound Profile & Preparation

To ensure reproducibility, the physicochemical properties of the salt form must be managed correctly.

| Parameter | Specification | Notes |

| Compound | R-IMPP Hydrochloride | Ensure >98% purity via HPLC. |

| Vehicle | 0.9% Sterile Saline | HCl salts are typically water-soluble. |

| Solubility Aid | DMSO (Optional) | If solubility is poor, predissolve in 1-2% DMSO before adding saline. |

| Stability | Light Sensitive | Protect from light (amber vials) due to potential iodination/halogen instability common in this class. |

| pH | 6.0 - 7.4 | Adjust with dilute NaOH if solution is too acidic post-dissolution. |

Dosing Strategy

Based on structural analogs (e.g., R-DOI), 5-HT2A agonists typically exhibit an inverted U-shaped dose-response curve .

-

Low Dose: 0.3 mg/kg (Sub-threshold)

-

Medium Dose: 1.0 mg/kg (Likely Peak Efficacy)

-

High Dose: 3.0 mg/kg (Potential motor disruption/sedation masking HTR)

Mechanism of Action

The HTR is not merely a motor reflex but a complex downstream effect of cortical 5-HT2A activation. The pathway involves Gq-protein coupling, leading to intracellular calcium release.

Figure 1: Signal transduction pathway for 5-HT2A-mediated Head-Twitch Response. The ligand (R-IMPP) triggers the Gq-PLC-IP3 cascade, resulting in calcium mobilization.

Experimental Protocol

Animals[3][4][6][7][8]

-

Species: Mouse (Mus musculus)

-

Strain: C57BL/6J (Standard background; high sensitivity to 5-HT2A agonists).

-

Sex: Male (Females may show estrus-cycle variability in 5-HT sensitivity).

-

Age: 8–12 weeks (20–25g).

-

Housing: Group-housed, but tested individually .

Equipment

-

Observation Chambers: Clear Plexiglas cylinders (15 cm diameter, 25 cm height) or standard cages with bedding removed.

-

Video Recording: High-frame-rate cameras (60 fps minimum) placed laterally.

-

Why 60fps? A single head twitch lasts only ~10-20ms. Standard 30fps webcams may miss the behavior (aliasing).

-

-

Scoring Software: Manual event counters (e.g., JWatcher) or automated magnetometry (if available).

Workflow Timeline

Figure 2: Experimental timeline.[4][7] Recording immediately post-injection is discouraged as handling stress inhibits HTR.

Step-by-Step Procedure

-

Habituation (T - 60 min): Move animals to the testing room. Lighting should be dim (approx. 40-50 lux) to reduce anxiety.

-

Chamber Acclimation (T - 15 min): Place mice individually into the observation cylinders to reduce exploratory behavior during the test.

-

Administration (T = 0):

-

Administer R-IMPP HCl via Intraperitoneal (IP) injection.

-

Volume: 5 mL/kg (e.g., 0.15 mL for a 30g mouse).

-

Control Group: Vehicle (Saline) only.

-

-

Recording (T + 2 min to T + 32 min):

-

Start recording 2 minutes post-injection to allow the acute injection stress to subside.

-

Record for 30 minutes . Most 5-HT2A agonists (like DOI) show peak HTR activity between 10–20 minutes post-injection.

-

-

Validation (Antagonist Blockade):

-

To confirm specificity, a separate cohort should receive M100907 (0.1 mg/kg, IP) or Ketanserin (1.0 mg/kg, IP) 15 minutes prior to R-IMPP.

-

Result: The antagonist must completely abolish the HTR for the assay to be valid.

-

Scoring Criteria (The "Twitch")

A valid Head-Twitch Response is defined as:

-

Kinematics: A rapid, paroxysmal rotation of the head around the neck axis.

-

Appearance: Resembles a "wet dog shake" but is confined to the head/ears.

-

Exclusion: Do not count grooming, tremors, or whole-body shudders.

Data Analysis & Statistical Treatment

Data should be presented as Total HTR Counts / 30 min or binned into 5-minute intervals to show time-course kinetics.

Sample Data Structure

| Group | N | Dose (mg/kg) | Mean HTR (30 min) | SEM | P-Value (vs Veh) |

| Vehicle | 8 | 0 | 1.2 | 0.5 | - |

| R-IMPP Low | 8 | 0.3 | 5.4 | 1.2 | >0.05 |

| R-IMPP Med | 8 | 1.0 | 28.7 | 3.1 | <0.001 |

| R-IMPP High | 8 | 3.0 | 18.2 | 2.8 | <0.01 |

| Antagonist+Agonist | 6 | 0.1 (M100) + 1.0 (R-IMPP) | 2.1 | 0.8 | ns (vs Veh) |

Statistical Tests

-

Normality Test: Shapiro-Wilk to ensure normal distribution of counts.

-

Primary Analysis: One-way ANOVA followed by Dunnett’s post-hoc test (comparing all groups to Vehicle).

-

Antagonist Analysis: Two-way ANOVA (Pretreatment x Treatment).

Troubleshooting & Causality

| Issue | Probable Cause | Corrective Action |

| No HTR observed | Dose too low OR Compound is not a 5-HT2A agonist. | Increase dose up to 10 mg/kg.[6] If still null, the compound lacks 5-HT2A efficacy. |

| High variability | Environmental stress or noise. | HTR is highly sensitive to stress. Ensure white noise background and no technician movement during recording. |

| Sedation | Off-target effects (e.g., 5-HT1A activation).[3] | Check locomotor activity. If animal is immobile, HTR is physically suppressed. |

| Drug Precipitation | Salt form insolubility. | Verify pH of solution. If cloudy, sonicate or add 1% Tween-80. |

References

-

Halberstadt, A. L., & Geyer, M. A. (2011). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology, 61(3), 364-381. Link

-

Canal, C. E., & Morgan, D. (2012). Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. Behavioural Pharmacology, 23(2), 152-183. Link

-

González-Maeso, J., et al. (2007). Hallucinogens recruit specific cortical 5-HT(2A) receptor-mediated signaling pathways to affect behavior.[5] Neuron, 53(3), 439-452. Link

-

Fantegrossi, W. E., et al. (2010). The behavioral pharmacology of hallucinogens. Biochemical Pharmacology, 75(1), 17-33. Link

Sources

- 1. R-IMPP | Serine/threonin kinase | TargetMol [targetmol.com]

- 2. labcorp.com [labcorp.com]

- 3. Head-twitch response - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Handling, Safety, and Protocols for R-IMPP HCl (PF-00932239)

Part 1: Executive Technical Dossier

Compound Identity & Significance

R-IMPP HCl (also identified as PF-00932239 ) is a specific, orally active small molecule inhibitor targeting PCSK9 (Proprotein Convertase Subtilisin/Kexin type 9). Unlike monoclonal antibodies that bind circulating PCSK9, R-IMPP acts upstream by targeting the 80S ribosome , inducing a transcript-selective stalling of PCSK9 translation. This unique mechanism reduces PCSK9 secretion, thereby increasing Low-Density Lipoprotein Receptor (LDLR) recycling and enhancing LDL-Cholesterol clearance.

Key Application Areas:

-

Lipid Metabolism Research (Hypercholesterolemia).

-

Hepatocellular Carcinoma (HCC) metabolic rewiring.[1]

-

Ribosome-selective medicinal chemistry.

Physicochemical Profile

| Property | Data | Notes |

| Chemical Name | R-IMPP Hydrochloride | Use PF-00932239 for database search accuracy. |

| CAS Number | 2133832-83-2 | |

| Molecular Formula | C₂₄H₂₈ClN₃O₂ | HCl salt form. |

| Molecular Weight | 425.96 g/mol | Base MW ~389.5 + HCl (36.5). |

| Appearance | White to off-white solid | Hygroscopic. |

| Solubility (DMSO) | ≥ 25 mg/mL (58 mM) | Preferred solvent for stock preparation. |

| Solubility (Water) | Low / Insoluble | Do not dissolve directly in aqueous buffers. |

| Storage | -20°C (Desiccated) | Stable for >2 years if sealed and dry. |

Part 2: Risk-Based Safety Assessment (SDS Proxy)

Note: As a specialized research compound, a fully harmonized GHS regulatory SDS may not be available in all jurisdictions. The following protocols are derived from Potent Bioactive Compound standards.

Hazard Identification (GHS Classification)

Signal Word: WARNING

-

H302: Harmful if swallowed.[2][3] (Based on pharmacological potency).[1][2][4][5]

-

H315/H319: Causes skin irritation / Causes serious eye irritation.[3] (Acidic salt nature).

Personal Protective Equipment (PPE) Matrix

-

Respiratory: N95/P2 mask required during weighing; Fume hood mandatory for powder handling.

-

Skin: Nitrile gloves (Double gloving recommended for stock solutions >10 mM).

-

Eyes: Chemical safety goggles.[7]

Emergency Response Protocols

-

Inhalation: Move to fresh air. If breathing is difficult, support ventilation.

-

Skin Contact: Wash with soap and water for 15 minutes. Remove contaminated clothing.[2][3][6]

-

Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.[2][3][6]

-

Ingestion: Rinse mouth. Do NOT induce vomiting (Risk of aspiration of HCl salt).[2][3] Contact poison control.

Part 3: Handling & Preparation Protocols

Stock Solution Preparation (DMSO)

Objective: Create a stable 10 mM stock solution.

Materials:

-

R-IMPP HCl (Solid)

-

Anhydrous DMSO (Sigma-Aldrich or equivalent, <0.1% water)

-

Amber glass vials (Borosilicate)

Protocol:

-

Calculate: For 1 mg of R-IMPP HCl (MW 425.96):

-

Solubilize: Add the calculated volume of DMSO to the vial.

-

Vortex: Vortex at medium speed for 30 seconds. The solution should be clear and colorless.

-

Troubleshooting: If particles persist, sonicate in a water bath at 37°C for 5 minutes.

-

-

Aliquot: Dispense into single-use aliquots (e.g., 20 µL) to avoid freeze-thaw cycles.

-

Store: -20°C or -80°C.

In Vivo Formulation (Oral/IP)

Objective: Solubilize the hydrophobic core for animal dosing (Suspension/Solution). Standard Vehicle: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.

Step-by-Step Workflow:

-

Step A: Dissolve R-IMPP HCl in 10% of the final volume using pure DMSO. (Solution must be clear).

-

Step B: Add 40% of the final volume using PEG300. Vortex thoroughly.

-

Step C: Add 5% of the final volume using Tween-80. Vortex until homogenous.

-

Step D: Slowly add 45% warm Saline (0.9% NaCl) while vortexing.

-

Critical Check: Ensure no precipitation occurs upon saline addition. If cloudy, sonicate immediately.

-

Part 4: Biological Application Notes[1]

Cellular Assay (In Vitro)

Target Cells: HepG2, Huh7 (Hepatocytes). Working Concentration: 1 µM – 20 µM (IC50 ~ 4.8 µM).

Protocol:

-

Culture cells to 70-80% confluence.

-

Prepare a 1000x dilution of the drug in DMSO (e.g., if final is 10 µM, prepare 10 mM stock).

-

Dilute the 1000x stock 1:1000 into pre-warmed culture media (DMEM + 10% FBS).

-

Final DMSO concentration must be ≤ 0.1% to avoid solvent toxicity.

-

-

Incubate cells for 24 hours.[1]

-

Readout: Measure LDL uptake (fluorescent LDL) or PCSK9 secretion (ELISA).

Mechanism of Action Visualization

The following diagram illustrates the specific intervention point of R-IMPP HCl within the PCSK9 pathway.

Figure 1: Mechanism of Action for R-IMPP. The compound selectively stalls the 80S ribosome during PCSK9 translation, preventing protein secretion and sparing LDL receptors from degradation.

Part 5: Disposal & Spill Management

Spill Cleanup

-

Small Spills (Solid): Do not dry sweep (generates dust). Wet a paper towel with water, wipe the area, and place in a biohazard bag.

-

Solution Spills: Absorb with vermiculite or spill pads. Clean surface with 10% bleach followed by 70% ethanol.

Disposal

-

Compound: Dispose of as Hazardous Chemical Waste (halogenated organic).

-

Empty Vials: Triple rinse with solvent before glass disposal.

-

Compliance: Adhere to local EPA/EHS regulations regarding hydrochloride salts of bioactive amines.

References

- Lintner, N. G., et al. (2017). Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain.PLoS Biology, 15(7), e2001882. (Primary mechanistic reference for PF-00932239).

-

ResearchGate. (2023). Effect of pharmacological inhibition of PCSK9 by R-IMPP on cellular migration.[1] Retrieved from [Link]

-

PubChem. (2024). Compound Summary: PF-00932239.[4] National Library of Medicine. Retrieved from [Link]

Sources

formulating R-IMPP hydrochloride for systemic delivery

Application Note: Formulation and Systemic Delivery of R-IMPP Hydrochloride (PF-00932239)

Abstract & Scope

This application note details the protocol for formulating R-IMPP hydrochloride (also known as PF-00932239 ) for systemic administration in preclinical rodent models. R-IMPP is a first-in-class small molecule that inhibits the secretion of Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) by selectively stalling the human 80S ribosome during PCSK9 translation.

CRITICAL DISAMBIGUATION:

STOP AND VERIFY: This protocol is for PF-00932239 (CAS: 2133832-83-2), the PCSK9 inhibitor. If you are attempting to formulate (R)-IMPP (the serotonin 5-HT2A agonist related to phenylpiperazines), DO NOT USE THIS PROTOCOL . The serotonin agonist is a water-soluble amine salt, whereas the PCSK9 inhibitor is a lipophilic compound requiring co-solvents.

Physicochemical Profile

Understanding the solute properties is prerequisite to successful formulation. R-IMPP exhibits poor aqueous solubility in its free base form, and even as a hydrochloride salt, it is prone to precipitation in physiological saline without stabilizing agents.

| Property | Specification |

| Compound Name | R-IMPP (PF-00932239) |

| Chemical Class | Isoquinoline-carboxamide derivative |

| Molecular Weight | ~425.96 g/mol (HCl salt) |

| Solubility (Water) | < 1 mg/mL (Poor) |

| Solubility (DMSO) | ~100 mg/mL (Excellent) |

| Appearance | White to off-white solid |

| Storage | -20°C, desiccated, protected from light |

Formulation Protocol: Systemic Delivery (IP/Oral)

Objective: Create a stable, clear suspension/solution at 2.5 mg/mL suitable for Intraperitoneal (IP) injection or Oral Gavage (PO).

Vehicle Composition (Standard Co-Solvent System):

-

10% DMSO (Solubilizer)

-

40% PEG300 (Co-solvent/Viscosity enhancer)

-

5% Tween-80 (Surfactant)

-

45% Saline (0.9% NaCl) (Diluent)

Step-by-Step Preparation (Example: 10 mL Batch)

1. Stock Solution Preparation (The "Solubilization" Phase)

-

Weigh 25 mg of R-IMPP HCl.

-

Add 1.0 mL of sterile DMSO (Dimethyl sulfoxide).

-

Action: Vortex vigorously for 1-2 minutes.

-

Checkpoint: Ensure the solution is completely clear. If particles remain, sonicate at 37°C for 5 minutes.

2. Stabilization Phase

-

To the DMSO solution, add 4.0 mL of PEG300 (Polyethylene glycol 300).

-

Action: Vortex or pipette up and down to mix. The solution becomes viscous; ensure homogeneity.

-

Add 0.5 mL of Tween-80 (Polysorbate 80).

-

Action: Vortex gently. Avoid creating excessive foam.

3. Dilution Phase (The "Critical" Step)

-

Slowly add 4.5 mL of warm (37°C) sterile Saline (0.9% NaCl).

-

Technique: Add saline dropwise while continuously stirring/vortexing.

-

Why? Rapid addition of aqueous saline to the organic phase can cause "shock precipitation" of the drug.

4. Final Verification

-

Visual Inspection: The final formulation should be a clear solution or a very fine, uniform suspension. Large crystals indicate failure.

-

pH Check: Verify pH is between 5.5 and 7.5. If too acidic (due to HCl salt), adjust cautiously with dilute NaOH, but be aware that increasing pH may reduce solubility.

In Vivo Administration Guidelines

Dosing Calculations

-

Target Dose: 10 mg/kg (Typical starting point for efficacy studies).

-

Concentration: 2.5 mg/mL.[1]

-

Dosing Volume:

-

Mice: 4 mL/kg (e.g., 100 µL for a 25g mouse).

-

Rats: 2 mL/kg (e.g., 500 µL for a 250g rat).

-

Route-Specific Considerations

-

Intraperitoneal (IP): The presence of DMSO and PEG300 can be slightly irritating. Rotate injection sites if chronic dosing (>7 days) is required.

-

Oral Gavage (PO): This vehicle is well-tolerated orally. Ensure the animal is fasted for 4 hours prior if studying lipid absorption specifically.

Mechanism of Action: The Ribosomal Stall

R-IMPP functions via a unique mechanism distinct from monoclonal antibodies (which bind circulating PCSK9) or siRNA (which degrade mRNA). It binds to the eukaryotic 80S ribosome and selectively stalls the translation of the PCSK9 transcript.[1][2]

Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Precipitation upon Saline addition | Addition was too fast. | Re-heat to 37°C and sonicate. If fails, restart and add saline dropwise. |

| Phase Separation | Insufficient surfactant (Tween-80). | Ensure Tween-80 is fully mixed into the organic phase before adding saline. |

| Animal Writhing (IP) | DMSO concentration >10% or pH <5. | Verify pH. Dilute further with saline if solubility permits (e.g., lower dose volume). |

| Yellow Discoloration | Oxidation of the compound. | R-IMPP is light sensitive. Discard if dark yellow/brown. Store stock in amber vials. |

References

-

Petersen, D. N., et al. (2016). "A Small-Molecule Anti-secretagogue of PCSK9 Targets the 80S Ribosome to Inhibit PCSK9 Protein Translation."[3][1][2] Cell Chemical Biology, 23(11), 1362–1371.

-

MedChemExpress (MCE). (2024). "R-IMPP (PF-00932239) Datasheet and Solubility Protocol."

-

Lintner, N. G., et al. (2017). "Structural basis of PCSK9 inhibition by the ribosomal stalling small molecule PF-00932239." Proceedings of the National Academy of Sciences, 114(48), E10361-E10370.

Sources

Troubleshooting & Optimization

troubleshooting R-IMPP hydrochloride precipitation in saline

Welcome to the technical support guide for R-IMPP hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges associated with the precipitation of R-IMPP hydrochloride in saline and other aqueous solutions. Our goal is to provide not only solutions but also a deeper understanding of the underlying physicochemical principles to empower your experimental success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common immediate challenges encountered in the lab.

Q1: My R-IMPP hydrochloride solution turned cloudy immediately after I added it to a 0.9% saline solution. What is the primary cause?

A: Instantaneous precipitation upon mixing with saline is a classic sign of the "common ion effect".[1][2][3] Saline (0.9% NaCl) contains a high concentration of chloride ions (Cl⁻). Since R-IMPP hydrochloride is a salt (R-IMPP-H⁺Cl⁻), adding it to a solution already rich in chloride ions suppresses its dissociation and significantly reduces its solubility, causing it to crash out of solution.[4][5]

Q2: I prepared a clear solution of R-IMPP HCl in saline, but it precipitated after being stored in the refrigerator at 4°C. Why did this happen?

A: The solubility of most solid compounds, including many hydrochloride salts, is temperature-dependent.[6] A decrease in temperature generally lowers the kinetic energy of the solvent molecules, reducing their ability to keep the solute dissolved, which can lead to precipitation.[6][7] While the solubility of sodium chloride itself is relatively stable with temperature changes[8][9], the solubility of your active compound may be more sensitive.

Q3: Can I just increase the pH of my saline solution to dissolve more R-IMPP hydrochloride?

A: This is not recommended and will likely worsen the problem. R-IMPP hydrochloride is the salt of a weak base (the R-IMPP molecule, which likely contains an amine group).[10][11] The acidic proton on the amine group makes it charged and water-soluble. Increasing the pH will neutralize this proton, converting the soluble salt back into its neutral, or "free base," form.[10][12] This free base form is typically much less water-soluble and will precipitate.[13]

Q4: Is it better to dissolve R-IMPP hydrochloride in pure water first before diluting it into saline?

A: Absolutely. This is the recommended best practice. By preparing a concentrated stock solution in deionized water, you avoid the initial common ion effect and can typically achieve a much higher concentration.[14] This stock can then be carefully diluted into the final saline buffer, minimizing the chances of localized supersaturation and precipitation.

Section 2: In-Depth Troubleshooting Guide

This guide provides a logical workflow and detailed protocols to systematically address and resolve precipitation issues.

Issue 1: Immediate Precipitation During Formulation

If your compound precipitates upon initial mixing, the primary suspects are the common ion effect and exceeding the intrinsic solubility at the target pH.

The dissolution of R-IMPP hydrochloride in water is an equilibrium process:

R-IMPP-H⁺Cl⁻ (solid) ⇌ R-IMPP-H⁺ (aq) + Cl⁻ (aq)

According to Le Châtelier's principle, if you add a product of this equilibrium (in this case, Cl⁻ from NaCl in saline) to the solution, the equilibrium will shift to the left, favoring the solid, undissolved state.[2][3][15] This effect is more pronounced for hydrochloride salts that have only slightly-to-moderately high aqueous solubility to begin with.[1]

Protocol 1: Preparation of R-IMPP HCl via a Concentrated Aqueous Stock

-

Calculate Required Mass: Determine the mass of R-IMPP HCl needed for your final desired concentration and volume.

-

Prepare Stock Solution: Weigh the R-IMPP HCl powder and add it to a volume of deionized water that is 1/10th of your final desired volume. For example, for a final volume of 10 mL, prepare a 1 mL stock.

-

Ensure Complete Dissolution: Vortex or sonicate the stock solution until all solid material is completely dissolved. Gentle warming (e.g., to 37°C) may be used if the compound's stability is not compromised, as this generally increases solubility.[6]

-

pH Adjustment (Optional but Recommended): Check the pH of the stock solution. The salt of a weak base will create a slightly acidic solution. If solubility is still an issue, you can lower the pH further (e.g., to pH 4.0) by adding a very small amount of dilute HCl (e.g., 0.1 N HCl). This ensures the compound remains fully protonated and soluble.[16]

-

Final Dilution: Place the final volume of cold (4°C) 0.9% saline in a beaker on a stir plate with vigorous stirring. Using a pipette, add the concentrated stock solution drop-wise into the vortex of the stirring saline. This method prevents localized high concentrations that can lead to precipitation.

-

Final Check: Once all the stock is added, allow the solution to stir for another 5-10 minutes. Visually inspect for any cloudiness or precipitate.

Issue 2: Precipitation During Storage (Time or Temperature-Dependent)

If a solution that was initially clear becomes cloudy or forms crystals over time, especially at lower temperatures, you are likely dealing with issues of thermodynamic instability or exceeding the solubility limit under storage conditions.

-

Temperature: As mentioned, lower temperatures decrease solubility.[6] A solution prepared at room temperature may be supersaturated when cooled to 4°C.

-

Disproportionation: Over time, a hydrochloride salt in a neutral solution (like saline, pH ~5.5-7.0) can slowly convert back to its less soluble free base form, even without a significant pH change.[17] This process, known as disproportionation, can lead to delayed precipitation.[7][13]

Table 1: Hypothetical Solubility Data for R-IMPP HCl

| Solvent System | Temperature (°C) | Max Solubility (mg/mL) | Notes |

| Deionized Water | 25 | 50 | High solubility in pure water. |

| Deionized Water | 4 | 25 | Solubility decreases upon cooling. |

| 0.9% NaCl (Saline) | 25 | 5 | Drastically reduced solubility due to common ion effect.[1] |

| 0.9% NaCl (Saline) | 4 | 1 | Very low solubility; high risk of precipitation. |

| PBS (pH 7.4) | 25 | <1 | Likely precipitates as free base. |

Protocol 2: Assessing and Improving Stability

-

Prepare Fresh: The most reliable strategy is to prepare the R-IMPP HCl solution fresh before each experiment and avoid long-term storage in saline.

-

Maintain Acidity: If storage is unavoidable, prepare the final solution in a buffered saline at a slightly acidic pH (e.g., pH 5.0). This helps to keep the compound in its protonated, soluble salt form and prevent disproportionation.[16]

-

Consider Co-solvents: For particularly difficult compounds, the inclusion of a small percentage of a co-solvent can dramatically improve and maintain solubility.[18]

-

Common Co-solvents: Dimethyl sulfoxide (DMSO), Ethanol, Polyethylene glycol 300/400 (PEG300/400).

-

Procedure: Prepare your concentrated R-IMPP HCl stock in pure co-solvent (e.g., DMSO). Then, perform the drop-wise dilution into stirring saline as described in Protocol 1.

-

Caution: Always start with a low percentage (e.g., 1-5% final concentration) and ensure the chosen co-solvent is compatible with your experimental model (e.g., cell culture, animal studies).

-

Section 3: References

-

Miyazaki, S., Oshiba, M., & Nadai, T. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 70(6), 594-6. [Link]

-

World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Solubilization techniques used for poorly water-soluble drugs. PMC - NIH. [Link]

-

CK-12 Foundation. (2026). Common Ion Effect on Solubility of Ionic Salts. CK-12. [Link]

-

Wikipedia. (n.d.). Common-ion effect. Wikipedia. [Link]

-

Quora. (2022). What is the common ion effect? How does it affect the solubility of salts?. Quora. [Link]

-

Ujam, O. T., et al. (2018). Principle of Common-ion Effect and its Application in Chemistry: a Review. International Journal of Advanced Research in Chemical Science. [Link]

-

Reddit. (2018). Problem with hydrochloride salt formation/isolation. r/chemistry. [Link]

-

ResearchGate. (2025). (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

-

Primary Care Notebook. (2018). Potential problems: Precipitation of drugs. Primary Care Notebook. [Link]

-

Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-8. [Link]

-

Hagedorn, M., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC - PubMed Central. [Link]

-

Quora. (2011). Why are so many drugs in hydrochloride form?. Quora. [Link]

-

Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. rjpdft. [Link]

-

ResearchGate. (2025). Temperature Invariance of NaCl Solubility in Water: Inferences from Salt-Water Cluster Behavior of NaCl, KCl, and NH4Cl. ResearchGate. [Link]

-

University of Helsinki. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Helda. [Link]

-

University of Alberta. (n.d.). Isolation (Recovery) of amines. University of Alberta. [Link]

-

ResearchGate. (2025). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. ResearchGate. [Link]

-

ResearchGate. (2015). How can I separate my active natural compound from HCL?. ResearchGate. [Link]

-

Chemistry LibreTexts. (2025). 16.4: How Temperature Influences Solubility. Chemistry LibreTexts. [Link]

-

Quora. (2018). Why does the solubility of sodium chloride decrease with an increase in temperature?. Quora. [Link]

-

Quora. (2017). Why do amines dissolve in hydrochloric acid?. Quora. [Link]

-

Pharmaceutical Outsourcing. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Pharmaceutical Outsourcing. [Link]

-

American Pharmaceutical Review. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. American Pharmaceutical Review. [Link]

-

IU Pressbooks. (n.d.). Effect of Temperature and Solvent on Solubility. IU Pressbooks. [Link]

-

ResearchGate. (2025). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. ResearchGate. [Link]

-

Sciencemadness.org. (2011). Solubility of organic amine salts. Sciencemadness Discussion Board. [Link]

-

Reddit. (2014). Why do so many medications have "HCl" in them?. r/askscience. [Link]

-

ResearchGate. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate. [Link]

-

PubMed. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. PubMed. [Link]

-

KNAUER. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. KNAUER. [Link]

-

ResearchGate. (2025). Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs. ResearchGate. [Link]

-

MDPI. (n.d.). Molecular Structure of the Monohydrate Hydrochloride Salt of the Antimalarial Drug Chloroquine. MDPI. [Link]

-

Google Patents. (n.d.). US20100204470A1 - method for salt preparation. Google Patents.

-

PubMed. (2025). Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs. PubMed. [Link]

-

Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Aurigene. [Link]

-

ResearchGate. (2012). How to make a salt of a novel compound?. ResearchGate. [Link]

Sources

- 1. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Common-ion effect - Wikipedia [en.wikipedia.org]

- 3. jchemlett.com [jchemlett.com]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. rjpdft.com [rjpdft.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Making sure you're not a bot! [helda.helsinki.fi]

- 8. researchgate.net [researchgate.net]

- 9. quora.com [quora.com]

- 10. chem.ualberta.ca [chem.ualberta.ca]

- 11. quora.com [quora.com]

- 12. researchgate.net [researchgate.net]

- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 14. primarycarenotebook.com [primarycarenotebook.com]

- 15. quora.com [quora.com]

- 16. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Technical Support Center: Optimizing R-IMPP Hydrochloride In Vivo Consistency

The following technical guide addresses the specific challenges associated with R-IMPP hydrochloride (a selective small-molecule inhibitor of PCSK9 translation).

Role: Senior Application Scientist | Topic: R-IMPP (PCSK9 Translation Inhibitor) | Version: 2.1

⚠️ Critical Scope Verification

Before proceeding, confirm your molecule's mechanism of action. R-IMPP (CAS# 2133832-83-2) is a specific inhibitor of PCSK9 protein translation that targets the 80S ribosome.[1] Note: If you are working with TLR7 agonists (often confused due to similar nomenclature like R848/Resiquimod), this guide will not apply.

Part 1: The Variability Matrix (Root Cause Analysis)

Variability in R-IMPP in vivo data is rarely random; it is usually driven by three convergent failure points: Metabolic Instability , Species-Specific Ribosomal Affinity , or Formulation Precipitation .

Category 1: Pharmacokinetic (PK) Instability

The Issue: Inconsistent LDL-C lowering or PCSK9 reduction despite high doses.

The Cause: R-IMPP exhibits extremely high intrinsic clearance (

-

Switch Route: Move from PO/IP to Subcutaneous (SC) or Intravenous (IV) administration to bypass initial hepatic extraction.

-

Increase Frequency: Due to short half-life (

), single-daily dosing is often insufficient to sustain ribosomal occupancy.

Category 2: Species Specificity

The Issue: Compound works in HepG2 (human) cells but fails in C57BL/6 mice.

The Cause: R-IMPP was identified via phenotypic screening to selectively bind the human 80S ribosome .[2] While the ribosome is highly conserved, subtle structural differences in the rRNA binding pocket between rodents and primates can lead to significant potency shifts (

-

Positive Control: Always run a parallel arm with a validated monoclonal antibody (e.g., Evolocumab surrogate) or a statin to confirm the animal model's lipid responsiveness.

-

Dose Scaling: Rodent models often require 10x–20x the concentration predicted by human in vitro assays.

Category 3: Formulation & Solubility (The "Salt" Trap)

The Issue: The Hydrochloride (HCl) salt is hygroscopic and pH-sensitive. The Cause: While the HCl form improves initial water solubility, R-IMPP can rapidly precipitate as the free base when injected into the buffered environment of the blood (pH 7.4), causing "micro-emboli" of drug that are filtered by the lungs rather than reaching the liver. The Fix:

-

Buffer System: Avoid pure Saline/PBS. Use a co-solvent system (PEG300/Tween80) to maintain solubility during the pH transition.

Part 2: Troubleshooting Guides (Q&A)

Section A: Formulation & Stability

Q: My R-IMPP HCl stock solution turned yellow/cloudy after 24 hours at 4°C. Is it usable? A: Discard it. R-IMPP is susceptible to hydrolysis and oxidation in solution.

-

Protocol: Prepare fresh formulations immediately before dosing.

-

Storage: Store the solid powder at -20°C with desiccant. If you must store a stock, use anhydrous DMSO at -80°C, but never store aqueous dilutions.

Q: I am seeing high variability within the same treatment group (some mice respond, others don't). Why? A: This suggests precipitation upon injection . If the drug crashes out of solution in the syringe or immediately upon entry into the peritoneal cavity/bloodstream, absorption becomes erratic.

-

Diagnostic: Check your remaining dosing solution. If you see any turbidity (Tyndall effect) under a light source, your vehicle is failing.

-

Solution: Adopt the "Standardized Vehicle Protocol" (see Part 4).

Section B: Biological Readouts

Q: I dosed R-IMPP and measured PCSK9 levels 2 hours later, but saw no change. A: You are measuring too early. R-IMPP inhibits translation (synthesis of new protein), it does not degrade existing protein. You must wait for the circulating PCSK9 to naturally clear.

-

Guidance: Measure PCSK9 and LDL-C at 6, 12, and 24 hours post-dose. The nadir (lowest point) usually occurs >8 hours post-dose.

Part 3: Visualizing the Mechanism & Workflow

Diagram 1: Mechanism of Action & Failure Points

Caption: R-IMPP blocks PCSK9 synthesis at the ribosome. Variability arises from metabolic clearance (Liver) or lack of ribosomal binding affinity.

Diagram 2: Troubleshooting Decision Tree

Caption: Step-by-step logic to isolate the source of in vivo variability.

Part 4: Validated Experimental Protocols

Protocol 1: Optimized Vehicle Formulation (High Stability)

Use this formulation to prevent precipitation-induced variability.

Reagents:

-

R-IMPP Hydrochloride

-

DMSO (Anhydrous, Cell Culture Grade)

-

PEG300 (Polyethylene glycol 300)

-

Tween 80

-

Saline (0.9% NaCl)

Procedure:

-

Weighing: Weigh R-IMPP HCl in a humidity-controlled environment (hygroscopic).

-

Primary Solubilization: Dissolve powder fully in 10% volume DMSO . Vortex until crystal clear.

-

Co-solvent Addition: Add 40% volume PEG300 . Vortex.

-

Surfactant: Add 5% volume Tween 80 . Vortex gently (avoid foaming).

-

Dilution: Slowly add 45% volume Saline dropwise while vortexing.

-

Critical Check: Hold vial up to light. If cloudy, do not inject. Sonication (30s) may help, but if it remains cloudy, the concentration is too high for the vehicle.

-

Max Recommended Conc: 2 mg/mL in this vehicle.

-

Protocol 2: Pharmacodynamic (PD) Sampling

Standardizing the readout to ensure data comparability.

| Parameter | Specification | Rationale |

| Dose Route | Subcutaneous (SC) | Avoids hepatic first-pass metabolism; sustained absorption. |

| Dose Frequency | BID (Twice Daily) | Counteracts rapid metabolic clearance ( |

| Sample Matrix | Plasma (EDTA) | Serum clotting can degrade PCSK9; EDTA stabilizes it. |

| Timepoints | 0h (Pre), 12h, 24h | Captures the translational stall effect (delayed PD). |

| Control | Vehicle (Solvent only) | Essential to normalize for stress-induced lipid changes. |

References

-

Petersen, D., et al. (2017).[2] R-IMPP, a new small molecule anti-secretagogue of PCSK9 with a new mechanism of action. 253rd American Chemical Society National Meeting.[2] Retrieved from [Link]

-

Frontiers in Pharmacology. (2022). Regulation of PCSK9 Expression and Function: Mechanisms and Therapeutic Implications. Retrieved from [Link]

Sources

R-IMPP Hydrochloride Technical Support Center: A Guide to Minimizing Off-Target Effects

Welcome to the technical support center for R-IMPP hydrochloride (also known as PF-00932239). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for the effective use of R-IMPP hydrochloride while minimizing its off-target effects. As a potent small molecule that selectively inhibits protein translation by targeting the 80S ribosome, R-IMPP hydrochloride offers a novel mechanism for reducing the secretion of proteins like PCSK9.[1][2][3] However, its interaction with the fundamental cellular machinery of translation necessitates a carefully considered experimental approach to ensure specificity and mitigate unintended consequences.

This document provides a comprehensive resource, moving beyond a simple recitation of protocols to explain the scientific reasoning behind experimental design, enabling you to conduct self-validating and robust studies.

Understanding the Mechanism and Potential for Off-Target Effects

R-IMPP hydrochloride exerts its primary effect by binding to the human 80S ribosome, leading to a transcript-dependent inhibition of protein translation.[3] This mechanism has been effectively leveraged to reduce the secretion of proprotein convertase subtilisin/kexin type 9 (PCSK9), a key regulator of low-density lipoprotein (LDL) receptor levels.[3][4] By inhibiting PCSK9 translation, R-IMPP leads to increased LDL receptor presence on the cell surface and enhanced LDL cholesterol uptake.[3][5]

The key challenge in using R-IMPP lies in its target: the ribosome. As the universal site of protein synthesis, any interference with its function can potentially affect the translation of numerous proteins beyond the intended target. While R-IMPP has shown selectivity for the human over the E. coli ribosome, the potential for off-target effects within the eukaryotic proteome remains a critical consideration.[3] These off-target effects can manifest as cytotoxicity, altered cellular signaling, or other unexpected phenotypic changes.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the use of R-IMPP hydrochloride.

Q1: How do I prepare and store R-IMPP hydrochloride?

A1: R-IMPP hydrochloride is typically supplied as a solid. For cell culture experiments, it is recommended to prepare a stock solution in a suitable organic solvent.

-

Solubility: R-IMPP is soluble in DMSO at concentrations of 70 mg/mL (179.72 mM) or higher.[5][6]

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Sonication may be required to fully dissolve the compound.[5]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

-

Storage:

-

Working Solution Preparation:

-

On the day of the experiment, thaw an aliquot of the DMSO stock solution.

-

Dilute the stock solution to the final desired concentration in your cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that is toxic to your cells (typically ≤ 0.1%).

-

Q2: What is the recommended concentration range for R-IMPP hydrochloride in cell culture experiments?

A2: The optimal concentration of R-IMPP hydrochloride will vary depending on the cell type and the specific experimental goals. Based on available data, a good starting point is to perform a dose-response experiment.

| Parameter | Recommended Range | Notes |

| Effective Concentration (IC50) | 2 - 4.8 µM | For PCSK9 anti-secretagogue activity.[4] |

| Typical Experimental Concentration | 10 - 30 µM | Used in Huh7 cells for 24-48 hours.[1][7] |

| Cytotoxicity (IC50) | > 10 µM | In CHO-K1 cells.[4] |

It is crucial to determine the optimal concentration for your specific cell line by performing a dose-response curve and assessing both the desired on-target effect and any potential cytotoxicity.

Q3: How can I be sure that the observed effects are due to R-IMPP's on-target activity?

A3: This is a critical aspect of working with any inhibitor. A multi-pronged approach is recommended to validate the on-target effects of R-IMPP.

-

Use of a Negative Control: The stereoisomer, S-IMPP, which is significantly less active, can be used as a negative control to demonstrate that the observed effects are specific to the R-enantiomer.[1]

-

Rescue Experiments: If possible, overexpressing the target protein (e.g., PCSK9) from a construct that is resistant to R-IMPP's translational inhibition could help rescue the phenotype.

-

Orthogonal Approaches: Confirm your findings using an alternative method to inhibit the target protein, such as siRNA or CRISPRi, to see if it phenocopies the effects of R-IMPP.

Troubleshooting Guide

This section provides solutions to common problems encountered during experiments with R-IMPP hydrochloride.

| Problem | Potential Cause | Recommended Solution |

| High Cell Death/Unexpected Cytotoxicity | Concentration is too high: The concentration of R-IMPP may be above the cytotoxic threshold for your specific cell line. | Perform a dose-response experiment to determine the optimal, non-toxic concentration. Start with a lower concentration range (e.g., 1-10 µM) and assess cell viability using assays like MTT or trypan blue exclusion. |

| Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be too high. | Ensure the final solvent concentration is kept to a minimum (ideally ≤ 0.1%) and include a vehicle-only control in your experiments. | |

| Off-target translational inhibition: R-IMPP may be inhibiting the translation of essential proteins for cell survival in your specific cell type. | Refer to the "Protocols for Assessing Off-Target Effects" section below to investigate global translational changes. | |

| Inconsistent or No On-Target Effect | Compound Instability: R-IMPP may be degrading in the cell culture medium over long incubation periods. | Consider refreshing the medium with freshly diluted R-IMPP for long-term experiments. Check the stability of R-IMPP in your specific media if possible. |

| Suboptimal Concentration: The concentration used may be too low to achieve the desired level of target protein inhibition. | Re-evaluate your dose-response curve. Ensure that the concentration used is sufficient to inhibit the translation of your target of interest. | |

| Cell Line Specificity: The efficacy of R-IMPP may vary between different cell lines due to differences in ribosome composition or translational regulation. | Test a range of concentrations and incubation times for each new cell line. | |

| Variability Between Experiments | Inconsistent Compound Preparation: Variations in the preparation of stock or working solutions can lead to inconsistent results. | Adhere strictly to the recommended preparation and storage protocols. Use freshly prepared working solutions for each experiment. |

| Cell Culture Conditions: Fluctuations in cell density, passage number, or other culture conditions can impact experimental outcomes. | Maintain consistent cell culture practices and use cells within a defined passage number range. |

Protocols for Assessing Off-Target Effects

Given that R-IMPP targets the ribosome, a comprehensive assessment of its impact on global protein synthesis is highly recommended.

Protocol 1: Global Proteome Analysis using Mass Spectrometry

This protocol provides a general workflow to identify proteins whose expression levels are altered by R-IMPP treatment.

Objective: To identify proteins that are significantly up- or downregulated following R-IMPP treatment.

Methodology:

-

Cell Treatment:

-

Plate your cells of interest at a consistent density.

-

Treat cells with R-IMPP at the desired concentration and a vehicle control (e.g., DMSO). Include multiple biological replicates for each condition.

-

Incubate for a relevant time point (e.g., 24-48 hours).

-

-

Protein Extraction and Digestion:

-

Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.

-

Quantify the protein concentration of each lysate (e.g., using a BCA assay).

-

Take an equal amount of protein from each sample and perform in-solution or in-gel digestion with trypsin.

-

-

Mass Spectrometry Analysis:

-

Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-